molecular formula C12H11BrN2O2 B442433 methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate CAS No. 312310-09-1

methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B442433
CAS No.: 312310-09-1
M. Wt: 295.13g/mol
InChI Key: AYUZXMFLDXNSSF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound with the molecular formula C12H11BrN2O2. It is a derivative of benzoic acid and pyrazole, featuring a bromine atom attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl 4-formylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized benzoate compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is unique due to the combination of the pyrazole and benzoate structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-[(4-bromopyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZXMFLDXNSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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